d-Bunolol Hydrochloride d-Bunolol Hydrochloride Levobunolol Hydrochloride is the hydrochloride salt form of levobunolol, a naphthalenone and non-cardioselective adrenergic beta-receptor antagonist with anti-glaucoma activity. Upon administration in the eye, levobunolol blocks beta-adrenergic receptors, thereby causing vasoconstriction. Levobunolol also decreases ciliary's body production of aqueous humor, leading to a decrease in aqueous humor.
The L-Isomer of bunolol.
Brand Name: Vulcanchem
CAS No.: 27867-05-6
VCID: VC20763862
InChI: InChI=1S/C17H25NO3.ClH/c1-17(2,3)18-10-12(19)11-21-16-9-5-6-13-14(16)7-4-8-15(13)20;/h5-6,9,12,18-19H,4,7-8,10-11H2,1-3H3;1H/t12-;/m1./s1
SMILES: Array
Molecular Formula: C17H26ClNO3
Molecular Weight: 327.8 g/mol

d-Bunolol Hydrochloride

CAS No.: 27867-05-6

Cat. No.: VC20763862

Molecular Formula: C17H26ClNO3

Molecular Weight: 327.8 g/mol

* For research use only. Not for human or veterinary use.

d-Bunolol Hydrochloride - 27867-05-6

Specification

CAS No. 27867-05-6
Molecular Formula C17H26ClNO3
Molecular Weight 327.8 g/mol
IUPAC Name 5-[(2R)-3-(tert-butylamino)-2-hydroxypropoxy]-3,4-dihydro-2H-naphthalen-1-one;hydrochloride
Standard InChI InChI=1S/C17H25NO3.ClH/c1-17(2,3)18-10-12(19)11-21-16-9-5-6-13-14(16)7-4-8-15(13)20;/h5-6,9,12,18-19H,4,7-8,10-11H2,1-3H3;1H/t12-;/m1./s1
Standard InChI Key DNTDOBSIBZKFCP-UTONKHPSSA-N
Isomeric SMILES CC(C)(C)NC[C@H](COC1=CC=CC2=C1CCCC2=O)O.Cl
Canonical SMILES CC(C)(C)NCC(COC1=CC=CC2=C1CCCC2=O)O.Cl

Introduction

Chemical Properties and Structure

ent-Levobunolol, Hydrochloride is characterized by specific chemical properties that contribute to its pharmaceutical efficacy. The compound is identified by CAS number 27867-05-6 and possesses distinct structural features that enable its therapeutic action.

Basic Chemical Information

The following table presents the fundamental chemical properties of ent-Levobunolol, Hydrochloride:

PropertyValue
CAS Number27867-05-6
Molecular FormulaC₁₇H₂₆ClNO₃
Molecular Weight327.8 g/mol
IUPAC Name5-[(2R)-3-(tert-butylamino)-2-hydroxypropoxy]-3,4-dihydro-2H-naphthalen-1-one;hydrochloride
Melting Point209 to 211 °C (408 to 412 °F)
Water SolubilitySoluble (hydrochloride form)

The compound features a naphthalenone ring system with a propoxy linker attached to a tertiary amine functional group . This structural arrangement facilitates its interaction with beta-adrenergic receptors in ocular tissues. The hydrochloride salt formation enhances its solubility and stability for pharmaceutical formulations, particularly in ophthalmic solutions .

Stereochemical Properties

ent-Levobunolol represents the specific L-isomer (or S-enantiomer) of bunolol. This stereochemical configuration is crucial for its pharmacological activity, as the L-isomer demonstrates significantly higher potency than the corresponding D-isomer. The stereochemistry contributes substantially to the compound's receptor binding affinity and subsequent clinical effectiveness in managing elevated intraocular pressure.

Mechanism of Action

The therapeutic effect of ent-Levobunolol, Hydrochloride primarily involves its interaction with beta-adrenergic receptors in ocular tissues. Understanding this mechanism provides insight into its clinical efficacy.

Receptor Interaction

ent-Levobunolol, Hydrochloride functions as a non-selective beta-adrenergic antagonist, exhibiting equal effectiveness at both β₁ and β₂ receptor sites . The compound competitively binds to these receptors, preventing endogenous catecholamines from activating them and initiating downstream signaling cascades.

Pharmacokinetics

The pharmacokinetic profile of ent-Levobunolol, Hydrochloride influences its clinical application and dosing considerations. Various parameters characterize its absorption, distribution, metabolism, and elimination after administration.

Absorption and Bioavailability

When administered as topical eye drops, ent-Levobunolol, Hydrochloride demonstrates limited systemic absorption. Studies in rabbit models indicate a bioavailability of approximately 7.5% following ocular administration . Despite this relatively low systemic bioavailability, sufficient local concentration is achieved to produce the desired therapeutic effect on intraocular pressure.

Metabolism and Elimination

The compound undergoes hepatic metabolism, with dihydrolevobunolol being a significant metabolite that exhibits equivalent pharmacological activity to the parent compound . This metabolic profile contributes to the sustained therapeutic effect observed in clinical applications. The pharmacokinetic parameters of ent-Levobunolol, Hydrochloride are summarized in the following table:

ParameterValue
Bioavailability7.5% (rabbit eye)
Onset of Action≤ 1 hour
Elimination Half-life6-20 hours
Duration of ActionUp to 16 hours
ExcretionPrimarily renal
Primary MetaboliteDihydrolevobunolol (equally active)

The extended duration of action (up to 16 hours) supports twice-daily dosing regimens in clinical practice, providing effective control of intraocular pressure throughout the day .

Clinical Applications

ent-Levobunolol, Hydrochloride has established therapeutic applications in ophthalmology, particularly for conditions involving elevated intraocular pressure.

Primary Indications

The compound is primarily indicated for the following conditions:

  • Open-angle glaucoma - A chronic condition characterized by progressive optic nerve damage and visual field loss due to elevated intraocular pressure .

  • Ocular hypertension - Elevated intraocular pressure without optic nerve damage or visual field defects, which represents a significant risk factor for developing glaucoma .

In these conditions, ent-Levobunolol, Hydrochloride effectively reduces intraocular pressure, thereby mitigating the risk of progression and associated visual impairment.

Dosage and Administration

ent-Levobunolol, Hydrochloride is typically administered as ophthalmic drops in concentrations of 0.5% or 1% . The standard dosing regimen involves instillation of one drop into the affected eye(s) twice daily. Clinical studies have demonstrated that both concentrations provide comparable therapeutic effects, with average intraocular pressure reductions of approximately 9.0 mm Hg over a three-month treatment period .

Research Findings and Clinical Studies

Multiple clinical investigations have evaluated the efficacy and safety of ent-Levobunolol, Hydrochloride, providing substantive evidence for its therapeutic application.

Efficacy Studies

A pivotal double-masked study involving 42 patients with chronic open-angle glaucoma or ocular hypertension compared ent-Levobunolol, Hydrochloride (0.5% and 1% concentrations) with a vehicle control . After a washout period of previous ocular hypotensive medications, patients received one of the three test treatments in both eyes twice daily for three months.

The results demonstrated significant reductions in intraocular pressure for both concentrations of ent-Levobunolol, while the vehicle-treated patients experienced minimal changes. The average pressure reductions were approximately 9.0 mm Hg in patients receiving either concentration of ent-Levobunolol and only 0.5 mm Hg in those receiving the vehicle . Moreover, fewer patients in the ent-Levobunolol groups were withdrawn from the study due to inadequately controlled intraocular pressure.

Comparative Effectiveness

Research has positioned ent-Levobunolol, Hydrochloride among other beta-adrenergic antagonists used in glaucoma management. In various clinical settings, the compound demonstrates efficacy comparable to other agents in this class while potentially offering distinct advantages in terms of dosing frequency and side effect profile.

Studies indicate that ent-Levobunolol can reduce mean intraocular pressure by approximately 25-40% from baseline levels in patients with elevated intraocular pressure. This significant reduction supports its role as a first-line or adjunctive therapy in managing ocular hypertension and glaucoma.

Side Effects and Contraindications

Despite its therapeutic benefits, ent-Levobunolol, Hydrochloride is associated with various adverse effects and specific contraindications that warrant clinical consideration.

Ocular Side Effects

The most common ocular adverse effects include:

  • Eye irritation manifested as stinging or burning sensation, occurring in up to one-third of patients .

  • Blepharoconjunctivitis, affecting up to 5% of patients .

  • Less frequent reactions such as keratitis, edema, and increased lacrimation .

These localized effects typically result from direct contact with the ophthalmic solution and may diminish with continued use.

Systemic Effects

Despite topical administration, sufficient systemic absorption may occur to produce systemic effects, particularly in sensitive individuals. These effects include:

  • Pulmonary effects such as bronchoconstriction and increased airway resistance .

  • Cardiovascular effects including decreased blood pressure and heart rate .

  • Potential exacerbation of existing respiratory or cardiovascular conditions.

Pharmaceutical Formulations

ent-Levobunolol, Hydrochloride is commercially available in various formulations designed to optimize its ophthalmic delivery and therapeutic effect.

Formulation Considerations

Recent research has explored various aspects of formulation, including novel delivery systems that may enhance ocular residence time and reduce systemic absorption, potentially improving the therapeutic index of the compound.

Comparison with Other Beta Blockers

ent-Levobunolol, Hydrochloride belongs to a broader class of beta-adrenergic antagonists used in glaucoma management. Comparative evaluation provides perspective on its relative advantages and limitations.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator